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Introduction

Izorlisib is a next-generation, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase delta
(PI3KJ), developed for the treatment of relapsed or refractory B-cell malignancies [1]. Like other PI3K§
inhibitors such as idelalisib, parsaclisib, and umbralisib, monitoring its plasma concentration is crucial for
pharmacokinetic (PK) studies, therapeutic drug monitoring, and ensuring optimal clinical outcomes [2] [3]
[4]. This application note outlines the development and validation of a robust, sensitive, and rapid ultra-
performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the
quantification of Izerlisib in rat plasma, adaptable for human studies. The method is based on proven

techniques for analogous PI3K$ inhibitors [2] [5] [4].

Experimental Protocol

2.1. Reagents and Materials

e Analyte: I1zorlisib (purity >98%)

¢ Internal Standard (IS): A structurally analogous PI3Kd inhibitor such as Pilaralisib [4] or Umbralisib
[2] is recommended.

e Chemicals: LC-MS grade methanol, acetonitrile, and formic acid.

e Matrices: Blank rat plasma for method development and validation. The method can be extended to
human plasma and tissue homogenates with partial validation [5].

2.2. Instrumentation and Analytical Conditions
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The methodology is established using a Waters Acquity UPLC system coupled with a Xevo TQS triple-

quadrupole mass spectrometer [2] [4].

Table 1: Chromatographic Conditions | Parameter | Specification | | :--- | :--- | | Chromatography System |
Waters Acquity UPLC | | Column | Acquity UPLC BEH C18 (2.1 mm X% 50 mm, 1.7 pm) | | Column
Temperature | 40 °C | | Mobile Phase A | Acetonitrile | | Mobile Phase B | 0.1% Formic acid in water | |
Flow Rate | 0.30 mL/min | | Injection Volume | 1.0 pL | | Gradient Program | Time (min) | %B | | | 0.0 - 0.5
190% ||| 0.5-1.0]90% - 10% ||]|1.0-14|10% ||| 14-15]10% - 90% ||| 1.5- 2.0 | 90% (Re-

equilibration) |

Table 2: Mass Spectrometric Conditions

= ; = ificati Izorlisib Internal
arameter ecification

P (Expected) Standard
lon Source Electrospray lonization (ESI) - -
Polariy Positive Positive Positive

Data Acquisition Selective Reaction Monitoring

(SRM)
Detection lons (m/z) -
Cone Voltage (V) -
Collision Energy (eV) -
Desolvation 600 °C
Temperature
Desolvation Gas Flow 1000 L/h

*Note: The precursor and product ions for Izorlisib are hypothetical and based on a similar PI3K inhibitor,

270.91 > 242.98
[2]*
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Voxtalisib [2]. These must be experimentally optimized for Izorlisib.

2.3. Stock Solutions, Calibration, and Quality Control

572.30 > 246.10
[2]
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e Stock Solutions: Prepare primary stock solutions of I1zorlisib and IS at 1 mg/mL in DMSO. Stock
solutions are stable for at least 12 months at -80°C [5].

e Working Solutions: Serially dilute stock solutions with methanol to create working solutions for
calibration and quality control (QC).

e Calibration Standards: Spike working solutions into blank plasma to create a calibration curve. A
suggested range is 1-2000 ng/mL, covering expected pharmacokinetic concentrations [2].

e QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2, 800, 1600
ng/mL) and a lower limit of quantification (LLOQ) sample (1 ng/mL) in the same manner [2].

2.4. Sample Preparation

A simple protein precipitation protocol is effective [2] [5]:

e Aliquot 100 pL of plasma sample.

e Add 10 pL of IS working solution.

e Precipitate proteins by adding 300 pL of ice-cold acetonitrile.

e Vortex mix for 2 minutes and centrifuge at 13,000 x g for 10 minutes at 4°C.

e Transfer 100 pL of the clean supernatant to an autosampler vial for UPLC-MS/MS analysis.

Method Validation

The method should be validated according to ICH and FDA guidelines for bioanalytical method validation

[6]. Key parameters and typical results from similar assays are summarized below.

Table 3: Summary of Method Validation Parameters and Results

o Results (from similar PI3Kd .
Validation Parameter L Acceptance Criteria
inhibitor assays)

Linearity & Range 1-2000 ng/mL [2] Correlation coefficient (r) = 0.995
Lower Limit of 1 ng/mL [2] Signal-to-noise >5, Accuracy &
Quantification (LLOQ) Precision £20%

Precision (Intra-day & Inter- RSD < 8.6% [4] RSD < 15% (<20% for LLOQ)
day)
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o Results (from similar PI3Kd .
Validation Parameter o Acceptance Criteria
inhibitor assays)

Accuracy 92.0% - 114.9% [4] 85% - 115% (80%-120% for
LLOQ)
Matrix Effect Consistent and within acceptable RSD < 15%
limits [2] [4]
Extraction Recovery High and consistent [2] [5] RSD < 15%
Stability Stable under processing & storage  Accuracy & Precision within
conditions [2] [4] +15%

Application to a Pharmacokinetic Study

This validated method can be applied to support preclinical and clinical PK studies.

¢ In Vivo Study: Administer Izorlisib (e.g., 5 mg/kg) to rats via oral gavage [2].

e Sample Collection: Collect blood samples at predefined time points (e.g., 0.33, 0.67, 1, 2, 4, 6, 8,
12, 24 h) post-dose. Centrifuge to obtain plasma and store at -80°C until analysis [2].

e Data Analysis: Determine plasma concentration at each time point using the calibration curve. Use
PK software (e.g., DAS 3.0) to calculate parameters like AUC, C~max~, T~max~, and t~1/2~ [2].

The following diagram illustrates the complete experimental workflow from sample preparation to data

analysis:
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Click to download full resolution via product page

The Role of PI3Kd Inhibition in Cancer Therapy

To understand the context of Izorlisib's application, it is important to visualize its molecular target. The
following diagram illustrates the PI3K signaling pathway and the site of action for PI3K§ inhibitors like

Izorlisib.
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Detailed Experimental Procedures

Protocol 1: Full Method Validation for Izorlisib in Plasma

This protocol follows ICH Q2(R2) and FDA guidelines [6].

e Specificity: Analyze blank plasma samples from at least six different sources to confirm no
interference at the retention times of Izorlisib and the IS.

e Linearity: Analyze calibration standards in triplicate across three separate runs. Plot the peak area
ratio (Analyte/IS) vs. concentration. Use a weighted (1/x2) least squares regression model.

¢ Precision and Accuracy: Analyze QC samples (LLOQ, Low, Mid, High) in six replicates intra-day
and over three inter-day runs. Calculate %RSD for precision and %Nominal for accuracy.

¢ Recovery and Matrix Effect: Compare the analyte response of QC samples with post-extraction
spiked samples and neat standard solutions at the same concentration.

¢ Stability: Conduct bench-top, processed sample, and freeze-thaw stability tests. Also evaluate long-
term stability at the intended storage temperature (-80°C).

Protocol 2: Application in a Mouse Tissue Distribution Study

Adapted from a method for CDK4/6 inhibitors [5].

e Tissue Homogenate Preparation:
o After euthanizing the animal, harvest target organs (e.g., liver, kidney, spleen, brain, small
intestine).
o Weigh the organ and add an appropriate volume of a 4% Bovine Serum Albumin (BSA) solution
in water to create a homogenate (e.g., 1 mL for brain and spleen).
o Homogenize using a bead-based homogenizer (e.g., 6.0 m/s for 60 s).
e Sample Analysis:
o Follow the same protein precipitation protocol as for plasma, using 50 pL of tissue homogenate.
o Quantify using the plasma-based calibration curve. A partial validation is required to confirm
accuracy and precision in the tissue homogenate matrix.

Discussion and Future Perspectives

The described UPLC-MS/MS method provides a robust framework for the quantification of Izorlisib. The

use of a simple protein precipitation method and a short chromatographic run time (2.0 min) makes it highly
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efficient for high-throughput analysis [2]. This methodology is not only critical for preclinical PK and tissue
distribution studies but also forms the foundation for future clinical applications, including therapeutic drug
monitoring and population PK modeling to assess the impact of patient covariates, as demonstrated for
idelalisib [3].

Future work may involve extending the method to quantify potential metabolites of Izorlisib and applying it
in clinical trials to establish an exposure-response relationship, thereby optimizing dosing regimens for

patients with hematologic malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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